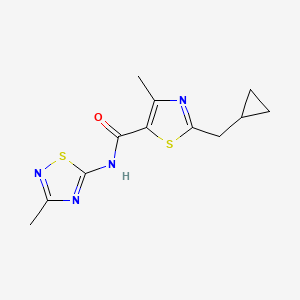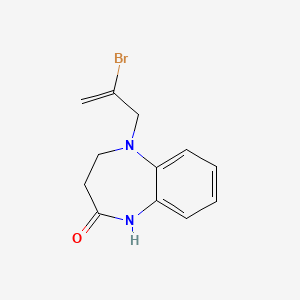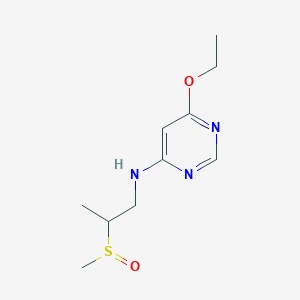![molecular formula C13H13N5O2S2 B7632022 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide, also known as PZM21, is a synthetic compound that has gained attention in the scientific community due to its potential as a painkiller.
作用機序
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide works by binding to the mu-opioid receptor in the brain, which is responsible for the pain-relieving effects of opioids. However, unlike traditional opioids, 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide does not activate the beta-arrestin pathway, which is responsible for the negative side effects of opioids such as respiratory depression and constipation.
Biochemical and Physiological Effects:
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has been shown to be effective in reducing pain in mice without causing the negative side effects associated with traditional opioids. It has also been shown to be effective in reducing the rewarding effects of opioids, which could make it a potential treatment for addiction. 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has also been studied for its potential as a treatment for depression, as it has been shown to increase levels of dopamine and serotonin in the brain.
実験室実験の利点と制限
One advantage of 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide is that it has been shown to be effective in reducing pain without causing the negative side effects associated with traditional opioids. This could make it a safer and more effective treatment for pain. However, one limitation is that most of the research on 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has been conducted in mice, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide. One potential direction is to further study its potential as a treatment for addiction and depression. Another potential direction is to study its safety and efficacy in humans. Additionally, researchers could explore the possibility of modifying the structure of 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide to improve its effectiveness or reduce any potential negative side effects.
合成法
The synthesis of 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide involves several steps, including the reaction of 2-bromoacetophenone and imidazole to form 2-(imidazol-1-yl)acetophenone, which is then reacted with thiosemicarbazide to produce 2-(2-imidazol-1-ylphenyl)thiosemicarbazide. This compound is then treated with sodium hydroxide and chlorosulfonic acid to form 2-[(2-imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide.
科学的研究の応用
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has been studied extensively for its potential as a painkiller. It has been shown to be effective in reducing pain in mice without causing the negative side effects associated with traditional opioids. 2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide has also been studied for its potential as a treatment for addiction and depression.
特性
IUPAC Name |
2-[(2-imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c14-22(19,20)12-8-17-13(21-12)16-7-10-3-1-2-4-11(10)18-6-5-15-9-18/h1-6,8-9H,7H2,(H,16,17)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPMVHZRCGFVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=C(S2)S(=O)(=O)N)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)
![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)
![6-(3-methylpyrazol-1-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridazin-3-amine](/img/structure/B7631975.png)

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![6-[(2-imidazol-1-ylphenyl)methylamino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7632027.png)

![1-(2,2-Difluoroethyl)-3-[2-(3,4-difluorophenyl)ethyl]urea](/img/structure/B7632050.png)
![N-(2-cyanoethyl)-1-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B7632054.png)
![[3-(1-Cyclopropylpropan-2-ylamino)phenyl]methanol](/img/structure/B7632064.png)